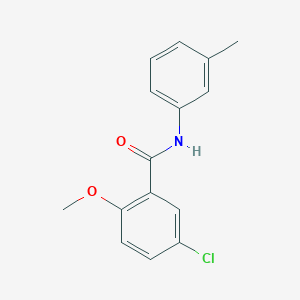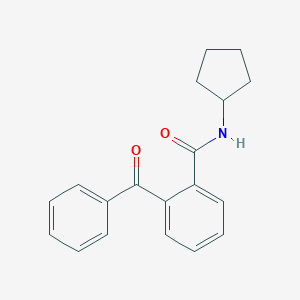
2-benzoyl-N-cyclopentylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzoyl-N-cyclopentylbenzamide, also known as BPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPB belongs to the class of benzamides and is a white crystalline powder that is soluble in organic solvents.
Mécanisme D'action
2-benzoyl-N-cyclopentylbenzamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of CK2 activity, which in turn affects various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
2-benzoyl-N-cyclopentylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 2-benzoyl-N-cyclopentylbenzamide has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-benzoyl-N-cyclopentylbenzamide has several advantages for use in lab experiments, including its ability to selectively inhibit the activity of protein kinase CK2 and its potential applications in various fields. However, 2-benzoyl-N-cyclopentylbenzamide also has limitations, including its low solubility in aqueous solutions and its potential cytotoxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-benzoyl-N-cyclopentylbenzamide, including the development of more efficient synthesis methods, the identification of potential drug targets for 2-benzoyl-N-cyclopentylbenzamide, and the investigation of its potential applications in other fields such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to investigate the potential side effects and toxicity of 2-benzoyl-N-cyclopentylbenzamide.
Méthodes De Synthèse
2-benzoyl-N-cyclopentylbenzamide can be synthesized through several methods, including the reaction of benzoyl chloride with cyclopentylamine in the presence of a base such as triethylamine. Another method involves the reaction of benzoyl chloride with cyclopentylamine in the presence of sodium hydroxide.
Applications De Recherche Scientifique
2-benzoyl-N-cyclopentylbenzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. 2-benzoyl-N-cyclopentylbenzamide has been shown to inhibit the activity of the enzyme protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, apoptosis, and DNA repair.
Propriétés
Formule moléculaire |
C19H19NO2 |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
2-benzoyl-N-cyclopentylbenzamide |
InChI |
InChI=1S/C19H19NO2/c21-18(14-8-2-1-3-9-14)16-12-6-7-13-17(16)19(22)20-15-10-4-5-11-15/h1-3,6-9,12-13,15H,4-5,10-11H2,(H,20,22) |
Clé InChI |
FLJGFZIXVAOILI-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CCC(C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



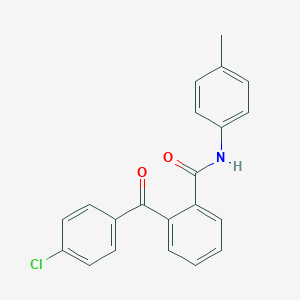
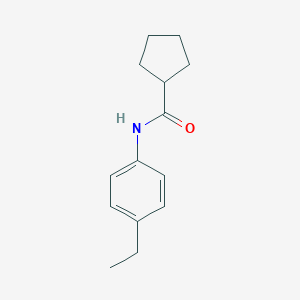

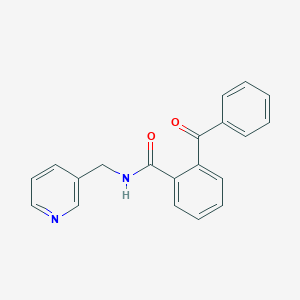
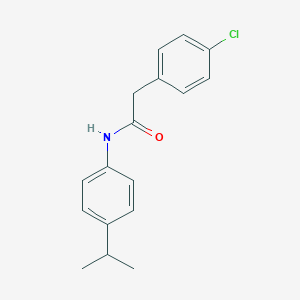
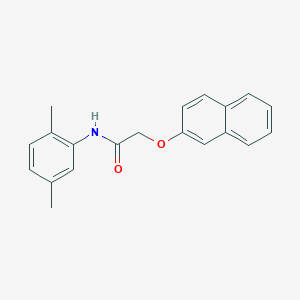
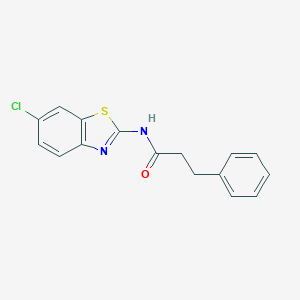
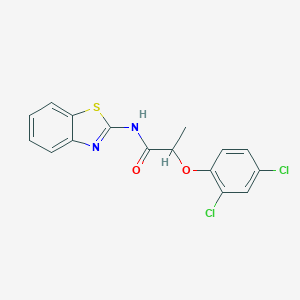
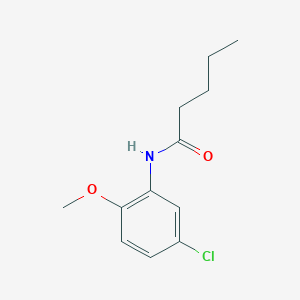
![Ethyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B291509.png)

